2-(((5-Phenyl-1,2,4-triazin-3-yl)thio)methyl)imidazo[1,2-a]pyrimidine
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Overview
Description
2-(((5-Phenyl-1,2,4-triazin-3-yl)thio)methyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound contains both an imidazo[1,2-a]pyrimidine core and a 1,2,4-triazine moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-Phenyl-1,2,4-triazin-3-yl)thio)methyl)imidazo[1,2-a]pyrimidine typically involves the reaction of 5-phenyl-1,2,4-triazine-3-thiol with an appropriate imidazo[1,2-a]pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(((5-Phenyl-1,2,4-triazin-3-yl)thio)methyl)imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the triazine or imidazo[1,2-a]pyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazine or imidazo[1,2-a]pyrimidine rings .
Scientific Research Applications
2-(((5-Phenyl-1,2,4-triazin-3-yl)thio)methyl)imidazo[1,2-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties
Mechanism of Action
The mechanism of action of 2-(((5-Phenyl-1,2,4-triazin-3-yl)thio)methyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol: A UV light absorber and stabilizer used in polymer formulations.
Pyrazolo[1,5-a]pyrimidine: Known for its antitumor and antiviral activities.
Thiazoles: Exhibiting diverse biological activities, including antimicrobial and antitumor properties.
Uniqueness
2-(((5-Phenyl-1,2,4-triazin-3-yl)thio)methyl)imidazo[1,2-a]pyrimidine is unique due to its combined imidazo[1,2-a]pyrimidine and 1,2,4-triazine structures, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C16H12N6S |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C16H12N6S/c1-2-5-12(6-3-1)14-9-18-21-16(20-14)23-11-13-10-22-8-4-7-17-15(22)19-13/h1-10H,11H2 |
InChI Key |
WNGQDDDRDDDZLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NC(=N2)SCC3=CN4C=CC=NC4=N3 |
Origin of Product |
United States |
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